molecular formula C6H9NO2S B8717927 4-Thiazoleethanol,5-(hydroxymethyl)- CAS No. 480449-72-7

4-Thiazoleethanol,5-(hydroxymethyl)-

Cat. No.: B8717927
CAS No.: 480449-72-7
M. Wt: 159.21 g/mol
InChI Key: MOGPZTDHHVQCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Thiazoleethanol,5-(hydroxymethyl)- is a useful research compound. Its molecular formula is C6H9NO2S and its molecular weight is 159.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Thiazoleethanol,5-(hydroxymethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Thiazoleethanol,5-(hydroxymethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

480449-72-7

Molecular Formula

C6H9NO2S

Molecular Weight

159.21 g/mol

IUPAC Name

2-[5-(hydroxymethyl)-1,3-thiazol-4-yl]ethanol

InChI

InChI=1S/C6H9NO2S/c8-2-1-5-6(3-9)10-4-7-5/h4,8-9H,1-3H2

InChI Key

MOGPZTDHHVQCFM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)CO)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2-bromo-5-methoxycarbonyl-thiazole-4-acetate (23.4 g) in tetrahydrofuran (500 ml) was added dropwise over 1 hour to a suspension of lithium aluminum hydride (9.03 g) in tetrahydrofuran (500 ml) under ice cooling. After stirring for additional 1 hour under ice cooling, water (9 ml), a 35% aqueous solution (9 ml) of sodium hydroxide and water (27 ml) were successively added, and the mixture was stirred at room temperature for 1 hour. After anhydrous magnesium sulfate was added to the reaction mixture, and the resultant mixture was stirred, insoluble matter was removed by filtration with Celite, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (methanol:dichloromethane=7:93) to obtain the title compound (8.64 g) as a yellow oil.
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500 mL
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